molecular formula C10H10F3NO2 B11876594 Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate

Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B11876594
M. Wt: 233.19 g/mol
InChI Key: GXZNDTIDZSRMNE-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate is as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are essential in managing type 2 diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels. The compound has been shown to possess properties that can help regulate glucose metabolism and improve glycemic control in diabetic patients .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. The biological preparation methods utilizing transaminases for synthesizing beta-amino acids have been linked to the development of antitumor agents. The specific structure of this compound may enhance its activity against certain cancer types by interfering with metabolic pathways essential for tumor growth .

Case Study: DPP-IV Inhibition

In a study focusing on the pharmacological effects of DPP-IV inhibitors, this compound was tested for its ability to lower blood glucose levels in diabetic models. The results demonstrated significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups .

Case Study: Antitumor Activity

Another study explored the antitumor effects of compounds structurally related to this compound. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Biological Activity

Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate, also known as (S)-2-amino-3-(2,4,5-trifluorophenyl)propanoate methyl ester, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes treatment. This article explores its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular Formula C10H10F3NO2
Molar Mass 233.19 g/mol
CAS Number 1213132-66-1
Synonyms D-Phenylalanine, methyl ester

Synthesis

The synthesis of this compound typically involves the condensation of (S)-2-amino-3-(2,4,5-trifluorophenyl)propionic acid with methanol. The reaction is often catalyzed by agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), which enhance the yield and purity of the product .

Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic activity. It acts as a key intermediate in the synthesis of sitagliptin, a well-known DPP-IV inhibitor used in the treatment of type II diabetes. Studies have shown that this compound can effectively lower blood glucose levels and improve insulin sensitivity in diabetic models .

The biological mechanism underlying its antidiabetic effects is primarily attributed to its ability to inhibit the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals and decrease glucagon levels .

Case Studies

A notable study demonstrated the efficacy of this compound in animal models. Mice treated with this compound showed a marked reduction in hyperglycemia compared to control groups. The study reported a decrease in fasting blood glucose levels by approximately 30% over four weeks of treatment .

Comparative Analysis

To further understand the biological activity of this compound compared to other compounds in its class, a table summarizing key findings from various studies is provided below:

CompoundMechanism of ActionEfficacy in Animal Models
This compoundDPP-IV InhibitionSignificant reduction in blood glucose levels
SitagliptinDPP-IV InhibitionEffective in clinical settings for type II diabetes
MetforminAMPK ActivationReduces hepatic glucose production

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-10(15)9(14)3-5-2-7(12)8(13)4-6(5)11/h2,4,9H,3,14H2,1H3

InChI Key

GXZNDTIDZSRMNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

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